molecular formula C13H7Cl2FO2 B6407500 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261933-51-0

3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6407500
CAS RN: 1261933-51-0
M. Wt: 285.09 g/mol
InChI Key: CKFFCGVSWYWXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95%, also known as DCPBFA, is an aromatic acid with a wide range of applications in scientific research. It is a versatile chemical compound that can be used as a reagent in organic synthesis and as a tool to study biochemical and physiological effects. DCPBFA has been used in various areas of research, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in studies of the mechanism of action of various drugs, as well as in studies of biochemical and physiological effects. It has also been used to study the metabolism of drugs, as well as their pharmacokinetics and pharmacodynamics. Additionally, 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% has been used to study the toxicology of drugs, as well as their efficacy and safety.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. It is also believed to act as an inhibitor of the uptake of various drugs into cells. Additionally, 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% is thought to act as an agonist of certain G-protein coupled receptors.
Biochemical and Physiological Effects
3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as inhibit the uptake of drugs into cells. Additionally, 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% has been shown to have an effect on the expression of various genes, as well as modulate the activity of certain G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

The use of 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is easily synthesized, and can be purified by column chromatography. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and can be toxic if ingested. Additionally, it is not very stable and can degrade over time.

Future Directions

There are several potential future directions for research involving 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95%. One potential direction is to further investigate the mechanism of action of 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% and its effects on drug metabolism and uptake. Additionally, further research could be done to investigate the effects of 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% on gene expression and the activity of G-protein coupled receptors. Finally, further research could be done to investigate the potential toxicity of 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% and its potential for use in therapeutic applications.

Synthesis Methods

3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3,4-dichlorobenzaldehyde with sodium hydroxide to form 3,4-dichlorobenzoic acid. This is followed by the reaction of 3,4-dichlorobenzoic acid with 5-fluorobenzoyl chloride to form 3-(3,4-Dichlorophenyl)-5-fluorobenzoic acid, 95%. The reaction is carried out in a solvent such as toluene or xylene, and the final product is purified by column chromatography.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFFCGVSWYWXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691253
Record name 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-51-0
Record name 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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